molecular formula C19H14F2N8 B8525693 AM-9635

AM-9635

Cat. No. B8525693
M. Wt: 392.4 g/mol
InChI Key: QLWGSXWLXIBFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575183B2

Procedure details

To a microwave vessel was added 4-amino-6-chloropyrimidine-5-carbonitrile (0.075 g, 0.486 mmol), DIEA (0.162 mL, 0.926 mmol), and 1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine (0.127 g, 0.463 mmol) in n-butanol (2.315 mL). The solution was stirred at 120° C. for 4 h under microwave irradiation and then purified by column chromatography on a silica gel column using 0 to 10% gradient of MeOH in DCM as eluent to give 4-amino-6-((1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarbonitrile: 1H NMR (400 MHz, DMSO-d6) δ ppm 1.59 (d, J=6.85 Hz, 3H) 5.60 (qd, J=7.04, 6.85 Hz, 1H) 7.08 (dd, J=9.00, 2.35 Hz, 1H) 7.15 (td, J=9.78, 8.90, 2.45 Hz, 1H) 7.25 (br. s., 2H) 7.69-7.81 (m, 2H) 7.84 (s, 1H) 8.08 (d, J=9.00 Hz, 1H) 8.63 (s, 1H) 8.67 (d, J=2.54 Hz, 1H); LC-MS (ESI) m/z 393.0 [M+H]+.
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 mL
Type
reactant
Reaction Step One
Name
1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
Quantity
0.127 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[F:20][C:21]1[CH:22]=[CH:23][C:24]2[N:28]=[C:27]([CH:29]([NH2:31])[CH3:30])[N:26]([C:32]3[CH:33]=[N:34][CH:35]=[C:36]([F:38])[CH:37]=3)[C:25]=2[CH:39]=1>C(O)CCC>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([NH:31][CH:29]([C:27]2[N:26]([C:32]3[CH:33]=[N:34][CH:35]=[C:36]([F:38])[CH:37]=3)[C:25]3[CH:39]=[C:21]([F:20])[CH:22]=[CH:23][C:24]=3[N:28]=2)[CH3:30])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
NC1=NC=NC(=C1C#N)Cl
Name
Quantity
0.162 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
Quantity
0.127 g
Type
reactant
Smiles
FC=1C=CC2=C(N(C(=N2)C(C)N)C=2C=NC=C(C2)F)C1
Name
Quantity
2.315 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 120° C. for 4 h under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC=NC(=C1C#N)NC(C)C1=NC2=C(N1C=1C=NC=C(C1)F)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08575183B2

Procedure details

To a microwave vessel was added 4-amino-6-chloropyrimidine-5-carbonitrile (0.075 g, 0.486 mmol), DIEA (0.162 mL, 0.926 mmol), and 1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine (0.127 g, 0.463 mmol) in n-butanol (2.315 mL). The solution was stirred at 120° C. for 4 h under microwave irradiation and then purified by column chromatography on a silica gel column using 0 to 10% gradient of MeOH in DCM as eluent to give 4-amino-6-((1-(6-fluoro-1-(5-fluoro-3-pyridinyl)-1H-benzimidazol-2-yl)ethyl)amino)-5-pyrimidinecarbonitrile: 1H NMR (400 MHz, DMSO-d6) δ ppm 1.59 (d, J=6.85 Hz, 3H) 5.60 (qd, J=7.04, 6.85 Hz, 1H) 7.08 (dd, J=9.00, 2.35 Hz, 1H) 7.15 (td, J=9.78, 8.90, 2.45 Hz, 1H) 7.25 (br. s., 2H) 7.69-7.81 (m, 2H) 7.84 (s, 1H) 8.08 (d, J=9.00 Hz, 1H) 8.63 (s, 1H) 8.67 (d, J=2.54 Hz, 1H); LC-MS (ESI) m/z 393.0 [M+H]+.
Quantity
0.075 g
Type
reactant
Reaction Step One
Name
Quantity
0.162 mL
Type
reactant
Reaction Step One
Name
1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
Quantity
0.127 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[F:20][C:21]1[CH:22]=[CH:23][C:24]2[N:28]=[C:27]([CH:29]([NH2:31])[CH3:30])[N:26]([C:32]3[CH:33]=[N:34][CH:35]=[C:36]([F:38])[CH:37]=3)[C:25]=2[CH:39]=1>C(O)CCC>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([NH:31][CH:29]([C:27]2[N:26]([C:32]3[CH:33]=[N:34][CH:35]=[C:36]([F:38])[CH:37]=3)[C:25]3[CH:39]=[C:21]([F:20])[CH:22]=[CH:23][C:24]=3[N:28]=2)[CH3:30])[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0.075 g
Type
reactant
Smiles
NC1=NC=NC(=C1C#N)Cl
Name
Quantity
0.162 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
1-(6-fluoro-1-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine
Quantity
0.127 g
Type
reactant
Smiles
FC=1C=CC2=C(N(C(=N2)C(C)N)C=2C=NC=C(C2)F)C1
Name
Quantity
2.315 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 120° C. for 4 h under microwave irradiation
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=NC=NC(=C1C#N)NC(C)C1=NC2=C(N1C=1C=NC=C(C1)F)C=C(C=C2)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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